![molecular formula C36H52F6FeP2 B2860523 [(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) CAS No. 246231-79-8](/img/no-structure.png)

[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

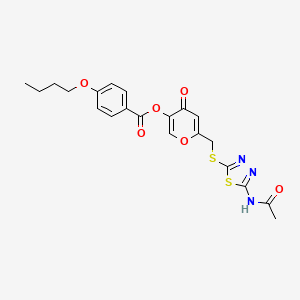

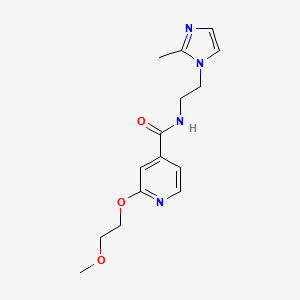

The compound appears to contain several components including a phosphane group, a carbanide group, a cyclopentene group, and an iron(2+) ion. Phosphane is a type of compound that contains a phosphorus atom with three hydrogen atoms attached. Carbanide refers to a type of compound where a carbon atom is attached to a metal atom. Cyclopentene is a type of cyclic hydrocarbon with a five-membered ring containing one double bond. Iron(2+) refers to a divalent iron ion .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require careful control of conditions. It might involve the reaction of a phosphane with a carbanide, followed by the addition of a cyclopentene group, and finally the incorporation of an iron(2+) ion .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups and a metal ion. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the phosphane, carbanide, cyclopentene, and iron(2+) groups. These could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用

Complex Polyphosphanes Synthesis

Research by Feldmann and Weigand (2012) demonstrates a novel synthetic approach towards the preparation of complex polyphosphanes, illustrating the potential use of such compounds as ligands in transition metal chemistry. This study underscores the importance of P-N/P-P bond metathesis in creating hexaphosphane ligands for dinuclear iron-carbonyl complexes, indicating a significant role in the development of novel ligand frameworks for metal coordination (Feldmann & Weigand, 2012).

Stereoselective Organic Synthesis

Shen et al. (1998) highlight the application of phosphorus compounds in organic synthesis, specifically in the stereoselective synthesis of trifluoromethylated 1,3-butadienylphosphonates. This work illustrates the utility of phosphorus chemistry in facilitating complex organic reactions, potentially relevant to the manipulation of compounds with similar functionalities as the one of interest (Shen et al., 1998).

Transition Metal Complexes

Ouyang et al. (2015) delve into the synthesis and characterization of iron(I) complexes supported by N-heterocyclic carbene ligands. This research showcases the versatility of iron complexes in coordination chemistry, reflecting on the potential applications of iron(2+) in forming complexes with diverse ligands for catalytic and synthetic applications (Ouyang et al., 2015).

Cyclopentene Derivatives

Padwa et al. (1996) explore the synthesis of fused cyclopentenes, demonstrating the reactivity and utility of cyclopentene derivatives in constructing complex molecular architectures. This research could be relevant for understanding the reactivity patterns and potential applications of the cyclopentene component in the compound of interest (Padwa et al., 1996).

Biological Activity of Gold(I) Complexes

Svahn et al. (2018) discuss the importance of the structure of phosphane ligands in determining the biological activity of gold(I) complexes. This study suggests that similar ligand frameworks could be explored for their potential biological activities, particularly in therapeutic applications (Svahn et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

246231-79-8 |

|---|---|

分子式 |

C36H52F6FeP2 |

分子量 |

716.595 |

IUPAC名 |

[(1R)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) |

InChI |

InChI=1S/C29H38F6P2.C5H8.2CH3.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t19-,24?,25?;;;;/m1..../s1 |

InChIキー |

INOSQQGJKKOKDO-VUVXTRQOSA-N |

SMILES |

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860440.png)

![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2860441.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B2860447.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)

![Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860457.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2860461.png)